molecular formula C29H22N2O3 B11505560 7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B11505560
M. Wt: 446.5 g/mol
InChI Key: LPASXEOEVJVMQJ-UHFFFAOYSA-N
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Description

10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound that features a benzodioxole moiety and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multiple steps, including the formation of the benzodioxole ring and the diazatetraphenone core. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, followed by further reactions to introduce the diazatetraphenone structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action for 10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of mitochondrial function in cancer cells, leading to cell death under glucose starvation conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-(2H-1,3-BENZODIOXOL-5-YL)-7-PHENYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart from similar compounds is its unique combination of a benzodioxole ring and a diazatetraphenone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H22N2O3

Molecular Weight

446.5 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-10-phenyl-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C29H22N2O3/c32-24-14-19(17-5-2-1-3-6-17)13-23-28(24)27(18-8-11-25-26(15-18)34-16-33-25)21-9-10-22-20(29(21)31-23)7-4-12-30-22/h1-12,15,19,27,31H,13-14,16H2

InChI Key

LPASXEOEVJVMQJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC5=C(C=C4)OCO5)C=CC6=C3C=CC=N6)C7=CC=CC=C7

Origin of Product

United States

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